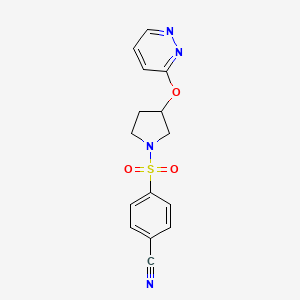
4-((3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 4-((3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)benzonitrile is not directly mentioned in the provided papers. However, the papers do discuss related compounds that share structural similarities, such as the presence of a pyridine ring and a sulfonyl group. For instance, the first paper describes the synthesis of a compound with a pyridine ring and a sulfonyl group, which could provide insights into the chemical behavior and potential synthesis routes for the compound . The second paper discusses the synthesis of pyrrolidines with various substituents, including a sulfonyl group, which might be relevant to understanding the synthesis of the pyrrolidine moiety in the target compound . The third paper deals with coordination polymers derived from a ligand that includes a pyridine ring, which could offer information on the coordination chemistry of similar pyridine-containing compounds .
Synthesis Analysis
The synthesis of compounds similar to 4-((3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)benzonitrile can be inferred from the methods described in the papers. The first paper outlines a condensation reaction involving pyridine-4-carboxaldehyde and sulfadiazine, which suggests that condensation reactions might be a viable route for synthesizing the pyridine and sulfonyl components of the target compound . The second paper describes the use of 1,3-dipolar cycloaddition reactions to synthesize pyrrolidines with various substituents, which could be adapted to synthesize the pyrrolidine moiety of the compound .
Molecular Structure Analysis
The molecular structure of compounds with pyridine and sulfonyl groups can be complex, as indicated by the first paper, which used various spectroscopic methods and computational studies to characterize the synthesized compound . These methods, including FTIR, NMR, and UV-Visible spectroscopy, along with computational techniques like Density Functional Theory (DFT), could be applied to analyze the molecular structure of 4-((3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)benzonitrile.
Chemical Reactions Analysis
While the papers do not directly address the chemical reactions of the target compound, they do provide insights into the reactivity of structurally related compounds. The first paper's focus on antimicrobial activity suggests that the target compound could also be tested for such biological activities, potentially through similar disk well diffusion methods . The third paper's discussion of coordination polymers indicates that the target compound might also form complexes with metals, which could be explored through hydrothermal syntheses .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be predicted using computational tools, as demonstrated in the first paper, which employed the Swiss ADME online tool to calculate the ADMET properties of the synthesized compound . Such tools could be used to predict the solubility, stability, and potential biological activity of 4-((3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)benzonitrile. Additionally, the luminescence properties of related compounds, as discussed in the third paper, could suggest that the target compound may also exhibit such properties, which could be investigated experimentally .
Applications De Recherche Scientifique
Synthesis Techniques and Derivative Development
1. Dipolar Addition Reactions
The study by Fischer and Schneider (1983) illustrates the use of 1,3-dipolar addition reactions for synthesizing pyrrolidine derivatives from dipole precursors, which might be relevant for modifying or synthesizing derivatives of 4-((3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)benzonitrile (Fischer & Schneider, 1983).
2. Pyrrolidines with Sulfonyl Groups
The synthesis of 4-(trifluoromethyl)pyrrolidines containing various substituents, including sulfonyl groups, by Markitanov et al. (2016), demonstrates the potential for incorporating sulfonyl and related functionalities into pyrrolidine structures, highlighting a pathway that could be explored for the target compound (Markitanov et al., 2016).
Potential Pharmaceutical Applications
3. Antimicrobial and Antitumor Agents
Research by Hafez et al. (2017) on synthesizing thiophene and thieno[3,2-d] pyrimidine derivatives with potent antitumor and antibacterial activities showcases the potential for developing pharmaceutical agents from structurally complex compounds, which may include derivatives of 4-((3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)benzonitrile (Hafez et al., 2017).
Orientations Futures
The future directions for research on “4-((3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)benzonitrile” and similar compounds could involve further exploration of the synthetic strategies and the investigation of their biological activity. The pyrrolidine ring is a versatile scaffold for the design of new compounds with different biological profiles .
Propriétés
IUPAC Name |
4-(3-pyridazin-3-yloxypyrrolidin-1-yl)sulfonylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S/c16-10-12-3-5-14(6-4-12)23(20,21)19-9-7-13(11-19)22-15-2-1-8-17-18-15/h1-6,8,13H,7,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWXGZLQRBVBQEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)benzonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

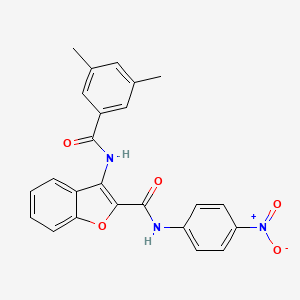

![N-[2-(6-phenylpyridazin-3-yl)oxyethyl]naphthalene-2-sulfonamide](/img/structure/B2514838.png)
![N-[3-(1H-imidazol-1-yl)propyl]-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide](/img/structure/B2514839.png)
![Methyl 4-[7-methoxy-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate](/img/structure/B2514841.png)
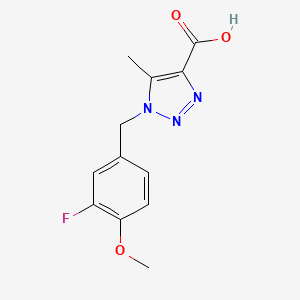
![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}cyclopentanecarboxamide](/img/structure/B2514845.png)

![1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}methanesulfonamide](/img/structure/B2514848.png)
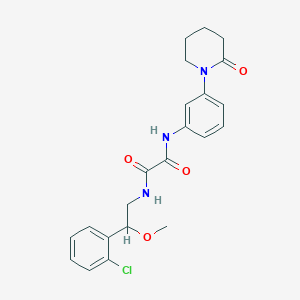
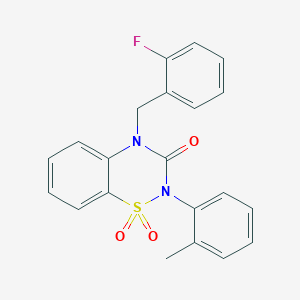
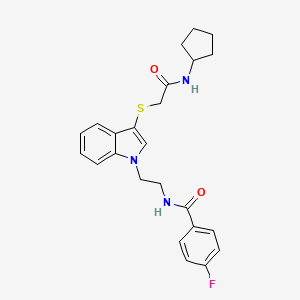
![[1-[1-(4-Methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]pyrrolidin-2-yl]methanol](/img/structure/B2514852.png)
![3-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B2514853.png)